BenchChemオンラインストアへようこそ!

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

Accelerate your hit-to-lead kinase program with this essential morpholino-pyrimidine building block. Its C4 morpholine oxygen serves as a validated hinge-binding anchor for mTOR/PI3K targets, while the C5 ethyl ester enables rapid parallel amidation for library synthesis (up to 200 compounds per batch). The 98% (HPLC) purity and favorable ADME profile (LogP 2.16, TPSA 64.55 Ų) ensure seamless integration into biochemical screening without preparative purification. Order today to leverage a scaffold directly claimed in AstraZeneca's kinase patent family.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 439094-76-5
Cat. No. B2778679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate
CAS439094-76-5
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1N2CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O3/c1-2-23-17(21)14-12-18-15(13-6-4-3-5-7-13)19-16(14)20-8-10-22-11-9-20/h3-7,12H,2,8-11H2,1H3
InChIKeyYNUPPPURCOXJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate (CAS 439094-76-5): A Defined Morpholinopyrimidine Scaffold for Kinase-Targeted Library Design


Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate (CAS 439094-76-5) is a trisubstituted pyrimidine derivative bearing a C2 phenyl, a C4 morpholine, and a C5 ethyl carboxylate. It is supplied as a research-grade building block with a certified purity of 98% (HPLC) and characterized physicochemical parameters . This scaffold positions the morpholine oxygen and the ester carbonyl as dual hydrogen-bond acceptors, creating a pharmacophoric pattern that is recurrent in ATP-competitive kinase inhibitor design, particularly within the morpholino-pyrimidine class claimed in patents targeting mTOR/PI3K pathways [1].

Why Generic 2-Phenylpyrimidine-5-carboxylates Cannot Replace Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate in Kinase-Focused Projects


Removal of the C4 morpholine substituent—as in the simpler analog ethyl 2-phenylpyrimidine-5-carboxylate (CAS 85386-14-7)—eliminates a critical hydrogen-bond acceptor and steric element required for interaction with the hinge region and selectivity pockets of lipid and tyrosine kinases . The morpholine oxygen serves as a key anchoring point in ATP-competitive inhibitors, and its absence typically results in a >10-fold loss of biochemical potency against PI3K and mTOR isoforms [1]. Furthermore, the morpholine ring modulates LogP and aqueous solubility, directly affecting library ADME profiles. Substituting the morpholine with piperidine or piperazine introduces a protonatable amine, altering charge state and target engagement at physiological pH [1].

Quantitative Differentiation of Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate (439094-76-5) from Closest Analogs


Hydrogen-Bond Acceptor Count Differentiates Morpholine-Containing Scaffold from Non-Morpholino 2-Phenylpyrimidine-5-carboxylates

The target compound contains six hydrogen-bond acceptor (HBA) sites, contributed by the morpholine oxygen, the two pyrimidine ring nitrogens, and the ester carbonyl oxygens . In contrast, the non-morpholino analog ethyl 2-phenylpyrimidine-5-carboxylate (CAS 85386-14-7) possesses only four HBA sites, lacking the morpholine oxygen entirely . This increase of two HBA sites expands the pharmacophoric versatility of the scaffold and enables a bidentate interaction with the kinase hinge region that is unattainable with the simpler ester [1].

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

LogP Reduction by Morpholine Substitution Improves Aqueous Solubility Profile Relative to All-Carbon Pyrimidine Esters

The measured LogP of ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is 2.16, reflecting the polarity contribution of the morpholine ring . In comparison, the corresponding non-morpholino analog ethyl 2-phenylpyrimidine-5-carboxylate has a substantially higher calculated LogP of approximately 3.1 . This LogP reduction of roughly 0.94 log units translates to a predicted 8.7-fold improvement in aqueous solubility, based on the Hansch solubility equation [1]. This lower LogP is critical for achieving acceptable solubility in biochemical assay buffers (typically >10 µM) required for reliable IC50 determinations.

ADME Solubility Physicochemical property

Topological Polar Surface Area (TPSA) of 64.55 Ų Conforms to Kinase Inhibitor-Like Property Space, Unlike Simpler Pyrimidine Esters

The target compound exhibits a topological polar surface area (TPSA) of 64.55 Ų . This value falls within the empirically derived optimal range for kinase inhibitors (60–90 Ų) [1], whereas the non-morpholino analog ethyl 2-phenylpyrimidine-5-carboxylate has a TPSA of only 52.0 Ų, below the threshold typically associated with kinase-targeted cellular penetration . The morpholine oxygen and ester contribute additional polar surface area that enhances permeability-glycoprotein recognition balance.

Drug-likeness Kinase inhibitor Physicochemical property

Purity Specification of 98% (HPLC) with Rotatable Bond Count Enables Reliable Downstream Derivatization Without Purification Bottlenecks

The compound is supplied at 98% purity (HPLC) with four rotatable bonds , providing a defined starting material quality that exceeds the typical 95% threshold required for solid-phase parallel synthesis or direct amide coupling [1]. In contrast, many custom-synthesized pyrimidine analogs are offered at 90–95% purity, necessitating a time-consuming preparative HPLC step that adds 3–5 days to library production timelines [2]. The four rotatable bonds (ethyl ester + morpholine ring flexibility) offer a balanced conformational space without excessive entropic penalty upon target binding.

Chemical procurement Library synthesis Quality control

Morpholinopyrimidine Scaffold is Expressly Claimed in mTOR/PI3K Inhibitor Patent Families, Providing FTO Clarity Over Non-Morpholino Pyrimidines

The morpholino-pyrimidine substructure present in ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate is explicitly claimed in US Patent Application US20090018134 A1 (AstraZeneca) for the treatment of proliferative diseases mediated by mTOR and/or PI3K enzymes [1]. This patent family encompasses a broad genus of 4-morpholino-pyrimidine-5-carboxylates. In contrast, simple 2-phenylpyrimidine-5-carboxylates lacking the morpholine are not covered, providing freedom-to-operate certainty for lead optimization programs built on morpholine-containing scaffolds [2].

Intellectual property Patent landscape Kinase inhibitor

Priority Application Scenarios for Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design: mTOR/PI3K Pathway

The combination of six hydrogen-bond acceptor sites and a TPSA of 64.55 Ų positions this compound as an ideal fragment-like starting point for kinase library construction . Its morpholine oxygen serves as a hinge-binding anchor in ATP-competitive inhibitors, while the ethyl ester at C5 provides a synthetic handle for amide coupling to generate focused libraries. The LogP of 2.16 ensures adequate solubility for biochemical screening at concentrations up to 100 µM [1]. The scaffold is explicitly claimed in AstraZeneca's patent family covering mTOR/PI3K morpholino-pyrimidines [2].

Parallel Synthesis of Amide Derivatives for SAR Exploration

The 98% purity specification enables immediate use in parallel amidation reactions without preparative purification . The ethyl ester can be hydrolyzed to the carboxylic acid for coupling with diverse amine libraries, producing arrays of 50–200 compounds per batch. The four rotatable bonds provide sufficient conformational flexibility to probe peripheral binding pockets while maintaining the core scaffold rigidity necessary for target engagement [1]. This application is particularly suited for hit-to-lead programs targeting lipid kinases where morpholine is known to occupy the affinity pocket [2].

Selectivity Profiling Against Kinase Panels Using Morpholine as a Recognition Element

The morpholine ring in this scaffold is a well-established recognition motif for the selectivity pocket of PI3K and mTOR isoforms . By using this compound as a core template, researchers can generate derivative sets to profile selectivity across kinase panels (e.g., 50-kinase panel at Reaction Biology Corp.). The absence of a protonatable nitrogen in the morpholine (compared to piperazine analogs) eliminates pH-dependent charge variability, ensuring consistent biochemical assay results across different buffer systems [1].

Computational Docking and Pharmacophore Modeling for Virtual Screening

The well-defined conformational profile (four rotatable bonds) and dual hydrogen-bond acceptor motif (pyrimidine N1 + morpholine O) make this scaffold suitable for pharmacophore-based virtual screening campaigns . Its LogP and TPSA values are within optimal kinase drug-like space, reducing the risk of false-positive docking hits due to excessive lipophilicity. The compound can serve as a reference ligand for validating docking protocols against PI3Kγ or mTOR crystal structures (e.g., PDB: 3L54, 4JT5) [1].

Quote Request

Request a Quote for Ethyl 4-morpholin-4-yl-2-phenylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.